molecular formula C17H18N2O2S B369155 2-Methyl-1-(2,4,5-trimethylphenyl)sulfonylbenzimidazole CAS No. 694458-60-1

2-Methyl-1-(2,4,5-trimethylphenyl)sulfonylbenzimidazole

Cat. No.: B369155
CAS No.: 694458-60-1
M. Wt: 314.4g/mol
InChI Key: OJHAKOIJYUETKO-UHFFFAOYSA-N
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Description

2-Methyl-1-(2,4,5-trimethylphenyl)sulfonylbenzimidazole is a synthetic organic compound belonging to the benzimidazole class. Benzimidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and material sciences. This particular compound features a sulfonyl group attached to the benzimidazole ring, which can influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(2,4,5-trimethylphenyl)sulfonylbenzimidazole typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the benzimidazole with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Methylation: The methyl groups can be introduced through alkylation reactions using methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Catalysts and solvents would be chosen to ensure efficient reactions and easy purification.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(2,4,5-trimethylphenyl)sulfonylbenzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogen replacing oxygen functionalities.

    Substitution: Substituted benzimidazole derivatives with various functional groups replacing the sulfonyl group.

Scientific Research Applications

2-Methyl-1-(2,4,5-trimethylphenyl)sulfonylbenzimidazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive benzimidazoles.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(2,4,5-trimethylphenyl)sulfonylbenzimidazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The benzimidazole core can intercalate with DNA, disrupting its function and leading to cell death in certain biological contexts.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4,5-Trimethylphenyl)ethanone: Shares the trimethylphenyl group but lacks the benzimidazole and sulfonyl functionalities.

    2-Methylbenzimidazole: Lacks the sulfonyl and trimethylphenyl groups but shares the benzimidazole core.

    Sulfonylbenzimidazole: Contains the sulfonyl and benzimidazole groups but lacks the methyl and trimethylphenyl groups.

Uniqueness

2-Methyl-1-(2,4,5-trimethylphenyl)sulfonylbenzimidazole is unique due to the combination of its benzimidazole core, sulfonyl group, and multiple methyl groups. This unique structure imparts specific chemical reactivity and potential biological activities that are distinct from other similar compounds.

Properties

IUPAC Name

2-methyl-1-(2,4,5-trimethylphenyl)sulfonylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c1-11-9-13(3)17(10-12(11)2)22(20,21)19-14(4)18-15-7-5-6-8-16(15)19/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJHAKOIJYUETKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)N2C(=NC3=CC=CC=C32)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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